molecular formula C17H13N3O3 B6362003 1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240568-22-2

1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6362003
CAS No.: 1240568-22-2
M. Wt: 307.30 g/mol
InChI Key: RRKQNMKYVLJFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a biphenyl group and a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves multiple steps. One common method includes the Claisen-Schmidt condensation of 4-acetylbiphenyl with 4-nitro-1H-pyrazole . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 1-{[1,1’-biphenyl]-4-yl}-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one.

    Reduction: 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbiphenyl: Lacks the nitro-pyrazole moiety, making it less versatile in biological applications.

    4-Phenylacetophenone: Similar structure but without the pyrazole ring, limiting its potential interactions with biological targets.

    4-Biphenylyl methyl ketone: Similar to 4-acetylbiphenyl but with different functional groups.

Uniqueness

1-{[1,1’-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the combination of the biphenyl and nitro-pyrazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-17(12-19-11-16(10-18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKQNMKYVLJFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.